![molecular formula C22H22N2O5S B3533853 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B3533853.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide
Overview
Description
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide, also known as MPPG, is a chemical compound that has been widely used in scientific research. It belongs to a class of compounds called glycine site antagonists, which have been found to have potential therapeutic applications in various diseases.
Mechanism of Action
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide acts as a competitive antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the glycine site, N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide reduces the activation of the NMDA receptor, leading to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide has been shown to have a number of biochemical and physiological effects, including the modulation of glutamate release, the inhibition of voltage-gated calcium channels, and the activation of GABA receptors. These effects contribute to its anticonvulsant and analgesic properties, as well as its potential therapeutic applications in other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide in lab experiments is its well-characterized mechanism of action, which allows for precise control over its effects on neuronal activity. However, its potency and selectivity for the glycine site of the NMDA receptor may vary depending on the experimental conditions, which can affect its reliability and reproducibility.
Future Directions
There are several potential future directions for the research on N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide, including the development of more potent and selective glycine site antagonists, the evaluation of its efficacy in other neurological and psychiatric disorders, and the investigation of its long-term effects on neuronal function and plasticity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to optimize its dosing and administration regimens for clinical use.
Scientific Research Applications
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and schizophrenia. It has been found to have anticonvulsant and analgesic effects in animal models, and clinical trials have been conducted to evaluate its efficacy in humans.
properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-24(30(26,27)21-14-12-18(28-2)13-15-21)16-22(25)23-17-8-10-20(11-9-17)29-19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDNMEQFCRZBSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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